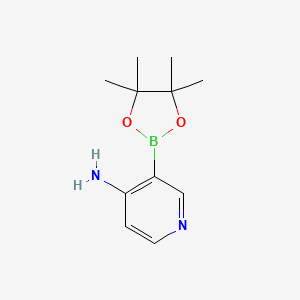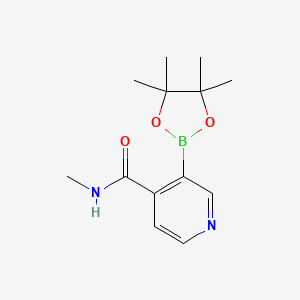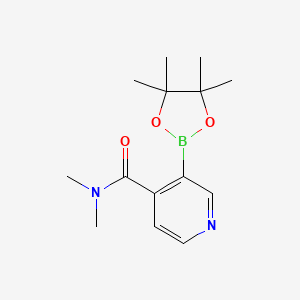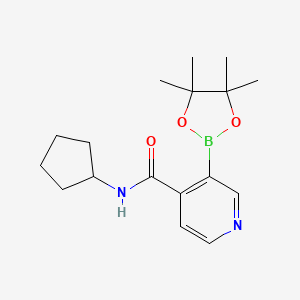
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester (4-CPBA), also known as 4-cyclopentylcarbamoyl-3-pyridin-1-ylboronic acid pinacol ester, is an organic compound used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. 4-CPBA is used in a variety of synthetic transformations, including Suzuki-Miyaura and Sonogashira couplings, as well as in the synthesis of a number of natural products and pharmaceuticals.
科学的研究の応用
4-CPBA is widely used in a variety of scientific research applications. It is used in the synthesis of a number of natural products and pharmaceuticals, including antibiotics and anti-cancer drugs. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, 4-CPBA is used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.
作用機序
The mechanism of action of 4-CPBA is based on its ability to form covalent bonds with other molecules. When 4-CPBA is reacted with a suitable substrate, the boron atom of the 4-CPBA molecule forms a covalent bond with the substrate. This covalent bond is then cleaved, resulting in the formation of a new molecule. This new molecule is then further reacted with other molecules to form the desired product.
Biochemical and Physiological Effects
4-CPBA has been studied for its potential biochemical and physiological effects. Studies have shown that 4-CPBA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-CPBA has been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
The advantages of using 4-CPBA in laboratory experiments include its low cost, ease of use, and its ability to form covalent bonds with other molecules. Additionally, 4-CPBA is a relatively stable compound, and is not prone to decomposition. The main limitation of 4-CPBA is its relatively low reactivity, which can make it difficult to use in certain reactions.
将来の方向性
The potential future directions for the use of 4-CPBA include its use as a reagent in new synthetic transformations, such as palladium-catalyzed reactions, as well as its use in the synthesis of new pharmaceuticals and natural products. Additionally, 4-CPBA could be used in the development of new polymers, dyes, and other materials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 4-CPBA.
合成法
The synthesis of 4-CPBA begins with the reaction of 4-chloro-3-pyridin-1-ylboronic acid pinacol ester (Cl-CPBA) with cyclopentyl isocyanate. This reaction results in the formation of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol esterlcarbamoyl-3-pyridin-1-ylboronic acid pinacol ester (4-CPBA). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as palladium or copper. The reaction is typically carried out at room temperature, and is usually complete within 24 hours.
特性
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-19-10-9-13(14)15(21)20-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTFBFCODQCCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)
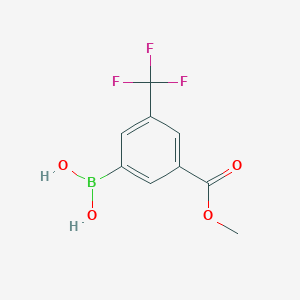
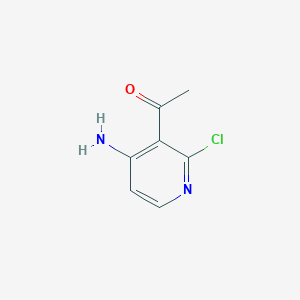
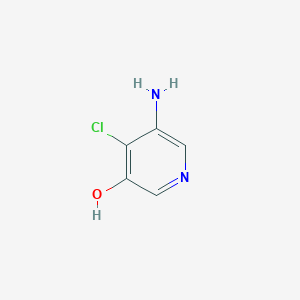
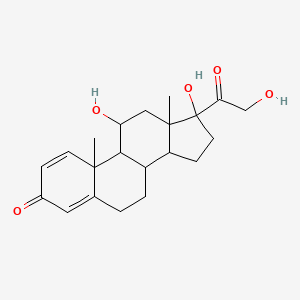


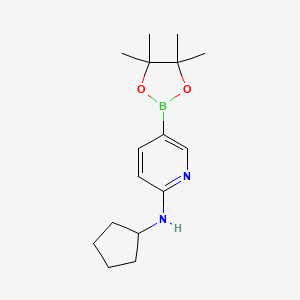
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
